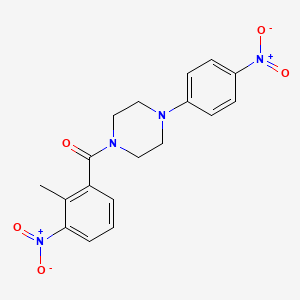![molecular formula C23H18ClN3OS B4967812 9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)
9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carbothioamide is a complex organic compound that belongs to the class of imidazoisoindoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carbothioamide typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with N-phenylglycine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Preliminary research suggests that the compound may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carbothioamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in inflammation and cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one: This compound shares a similar core structure but lacks the carbothioamide group, which may result in different chemical and biological properties.
N-(3-chlorophenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide: Another related compound with a carboxamide group instead of a carbothioamide group, potentially altering its reactivity and applications.
Uniqueness
The presence of the carbothioamide group in 9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carbothioamide distinguishes it from similar compounds. This functional group can enhance its reactivity and provide unique biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3OS/c24-17-12-10-16(11-13-17)23-20-9-5-4-8-19(20)21(28)26(23)14-15-27(23)22(29)25-18-6-2-1-3-7-18/h1-13H,14-15H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSILXSOLQLGRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=S)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,3-dichlorophenyl)acetamide]](/img/structure/B4967732.png)
![4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4967740.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide](/img/structure/B4967774.png)
![N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine](/img/structure/B4967782.png)
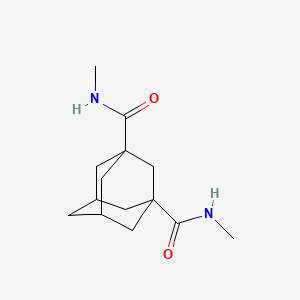
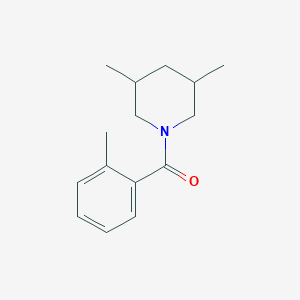
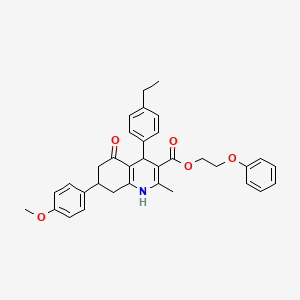
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4967820.png)
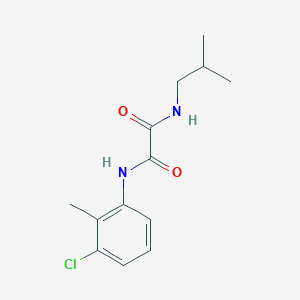
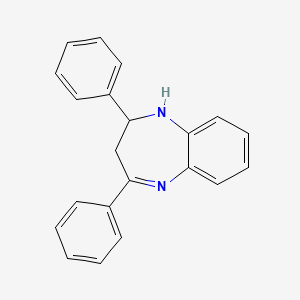
![4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4967842.png)
![3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol](/img/structure/B4967849.png)
